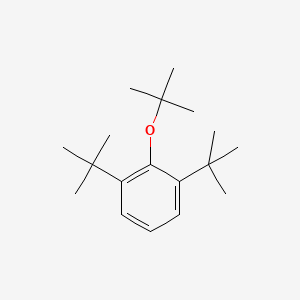
2-(Tert-butoxy)-1,3-di-tert-butylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-1,3-di-tert-butylbenzene is an organic compound characterized by the presence of tert-butyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-1,3-di-tert-butylbenzene typically involves the alkylation of a benzene derivative with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxy)-1,3-di-tert-butylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Aplicaciones Científicas De Investigación
2-(Tert-butoxy)-1,3-di-tert-butylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxy)-1,3-di-tert-butylbenzene involves its interaction with molecular targets and pathways within a given system. The compound’s bulky tert-butyl groups can influence its reactivity and interactions with other molecules. For example, in electrophilic aromatic substitution reactions, the tert-butyl groups can direct the incoming electrophile to specific positions on the benzene ring due to steric and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert-butoxy)-1,3-di-tert-butylbenzene: Characterized by tert-butyl groups attached to the benzene ring.
2-(Tert-butoxy)-1,3-di-tert-butylpyridine: Similar structure but with a pyridine ring instead of benzene.
2-(Tert-butoxy)-6-chloropyridine: Contains a chlorine atom on the pyridine ring.
Uniqueness
This compound is unique due to its specific arrangement of tert-butyl groups on the benzene ring, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C18H30O |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1,3-ditert-butyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C18H30O/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)19-18(7,8)9/h10-12H,1-9H3 |
Clave InChI |
WJHGMRJZWRUDPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


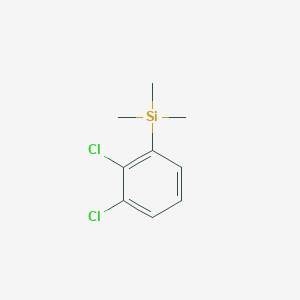
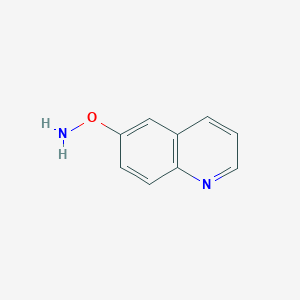
![7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13701493.png)

![7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13701518.png)
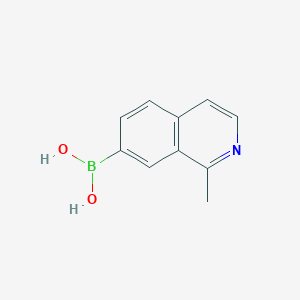
![Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate](/img/structure/B13701531.png)
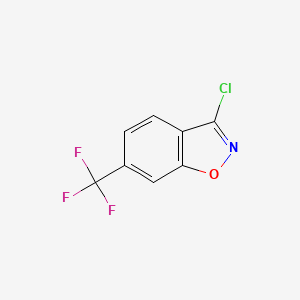

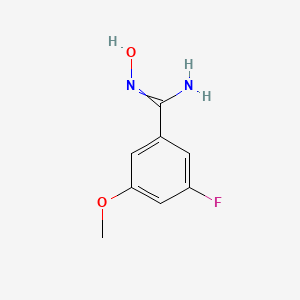
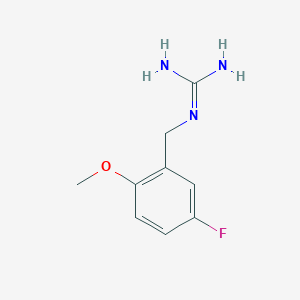
![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)

